molecular formula C7H7IO2 B1280454 2-Iodo-4-methoxyphenol CAS No. 312534-71-7

2-Iodo-4-methoxyphenol

Cat. No. B1280454
M. Wt: 250.03 g/mol
InChI Key: QCYNENHPQYYEBD-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxyphenol is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds, which can help infer some aspects of 2-Iodo-4-methoxyphenol's characteristics by analogy. For instance, studies on similar methoxyphenol derivatives, such as those involving Schiff bases of methoxyphenol compounds, suggest that these compounds can be characterized by various spectroscopic techniques and have interesting electronic structures .

Synthesis Analysis

The synthesis of related methoxyphenol compounds typically involves condensation reactions between aldehydes or ketones with primary amines, forming Schiff bases . For example, the synthesis of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was achieved by reacting 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . Similarly, 2-Iodo-4-methoxyphenol could potentially be synthesized through a halogenation reaction of 4-methoxyphenol, followed by an iodination step.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR, IR, UV-Vis spectroscopy, and X-ray crystallography . For instance, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, revealing its orthorhombic space group and unit cell parameters . These techniques could similarly be applied to determine the molecular structure of 2-Iodo-4-methoxyphenol.

Chemical Reactions Analysis

The chemical reactivity of methoxyphenol derivatives can be studied using density functional theory (DFT) calculations to predict local and global reactivity descriptors . For example, the anticorrosion properties of methoxyphenol Schiff bases on metals like iron and copper have been investigated, showing significant potential . The reactivity of 2-Iodo-4-methoxyphenol could be similarly analyzed to predict its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical properties of methoxyphenol compounds, such as melting points and solubility, can be observed experimentally . For example, the synthesized Schiff base of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was found to have a melting point range of 128-130°C and was slightly soluble in water . The chemical properties, such as the presence of imine groups, can be identified using spectroscopic methods like FTIR . Theoretical studies, including DFT calculations, can provide additional insights into the electronic structure, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps . These methods could be used to determine the physical and chemical properties of 2-Iodo-4-methoxyphenol.

Scientific Research Applications

Thermochemistry and Hydrogen Bonding

Research on methoxyphenols, which include structural fragments similar to 2-Iodo-4-methoxyphenol, reveals their significance in forming strong intermolecular and intramolecular hydrogen bonds in condensed matter. These compounds, including 2-methoxyphenol and its derivatives, have been extensively studied for their thermodynamic properties (enthalpies of formation, vapor pressure, vaporization, sublimation, and fusion enthalpies) and their ability to form hydrogen-bonded complexes. Such research provides insights into the thermochemical behavior and molecular interactions of similar compounds like 2-Iodo-4-methoxyphenol (Varfolomeev et al., 2010).

Biomass and Pyrolysis Studies

2-Iodo-4-methoxyphenol and its related compounds are used as proxies for terrestrial biomass in studying chemical changes in lignin during hydrothermal alteration. The pyrolysis of such methoxyphenols has been studied to understand the product distribution and demethylation processes. This research is crucial in the field of organic geochemistry and environmental studies (Vane & Abbott, 1999).

Metabolism Studies

The oxidative metabolism of similar compounds, like 4-iodoanisole, by liver microsomes, has been studied to understand the metabolic pathways and the formation of various iodinated and methoxylated phenols. This research is significant in pharmacology and toxicology (Rizk & Hanzlik, 1995).

Chemical Synthesis and Reactions

Studies in chemical synthesis have shown the use of iodinated methoxyphenols in the formation of complex organic compounds. The iodination and subsequent reactions of methoxyphenols lead to the synthesis of various biologically active molecules. This demonstrates the compound's relevance in synthetic organic chemistry and drug development (Crich & Rumthao, 2004).

Electrochemical Sensors and Environmental Applications

Research has also been conducted on using methoxyphenols like 4-methoxyphenol for the development of electrochemical sensors. These sensors have applications in environmental and ecological safety, demonstrating the compound's utility in environmental monitoring and pollution control (Rahman et al., 2020).

Atmospheric Reactivity and Biomass Burning

The atmospheric reactivity of methoxyphenols, which are emitted during biomass burning, has been studied to understand their role in the formation of secondary organic aerosols. This research is critical for atmospheric chemistry and climate studies (Lauraguais et al., 2014).

Safety And Hazards

The safety data sheet suggests that 2-Iodo-4-methoxyphenol may form combustible dust concentrations in air . It is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-iodo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYNENHPQYYEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463449
Record name Phenol, 2-iodo-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methoxyphenol

CAS RN

312534-71-7
Record name Phenol, 2-iodo-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DV Kadnikov, RC Larock - The Journal of Organic Chemistry, 2003 - ACS Publications
… When 2-iodo-4-methoxyphenol was allowed to react with 4-octyne, the desired coumarin was produced in 62% yield (entry 24). However, the annulation of 4-octyne with 2-iodo-5-…
Number of citations: 109 pubs.acs.org
M Inoue, MW Carson, AJ Frontier… - Journal of the …, 2001 - ACS Publications
… Unfortunately, in our case, under these conditions described, the reaction of 2-iodo-4-methoxyphenol (45) with (−)-methyl 5-(R)-methyl-6-heptynoate (44) gave 2-substituted benzofuran …
Number of citations: 150 pubs.acs.org
DV Kadnikov, RC Larock - Organic letters, 2000 - ACS Publications
… The substituents do not affect the yields of the process, although the reaction is fasterwhen 2-iodo-4-methoxyphenol is employed. An electron-withdrawing substituent has also been …
Number of citations: 178 pubs.acs.org
RV Rozhkov, RC Larock - The Journal of Organic Chemistry, 2010 - ACS Publications
… Annulations with electron-rich 2-iodo-4-methoxyphenol afforded mainly dehalogenated products and only negligible amounts of the desired dihydrobenzofurans. (13) Our recent …
Number of citations: 23 pubs.acs.org
TZ Li, J Hu, JJ Sun, XY Huang, CA Geng… - RSC Medicinal …, 2022 - pubs.rsc.org
… Palladium-catalyzed annulation of 2-iodo-4-methoxyphenol with methyl-2-butynaote delivered 5-methoxy-2-methylbenzofuran-3-carboxylate, 20 which was converted into 37 in three …
Number of citations: 3 pubs.rsc.org
C Martínez, JM Aurrecoechea, Y Madich, JG Denis… - 2012 - Wiley Online Library
… ): Procedure C was followed starting with 2-iodo-4-methoxyphenol41 and 3a to afford 4d (96 … 4e): Procedure C was followed starting with 2-iodo-4-methoxyphenol41 and 3b to afford 4e (…
AA Martins - 2009 - library-archives.canada.ca
The strain-induced reactivity of bicyclic alkenes in the presence of transition metal catalysts has enabled a wide variety of reactions to take place. Two bicyclic systems in particular, …
Number of citations: 3 library-archives.canada.ca
DT Smith - 2019 - search.proquest.com
The structures of FDA approved small-molecule pharmaceuticals are discussed in detail in Chapter 1. Chapter 1.1 focuses on nitrogen-heterocycle containing drugs and Chapter 1.2 …
Number of citations: 2 search.proquest.com
J Nejedlý, M Šámal, J Rybáček… - The Journal of …, 2019 - ACS Publications
A series of carba- or oxa[5]-, [6]-, [7]-, and -[19]helicene (di)thiols was prepared. The Miyazaki–Newman–Kwart rearrangement of (dimethylcarbamothioyl)oxy (oxa)helicenes in a flow …
Number of citations: 23 pubs.acs.org
S Ohno, RF Avena, H Aoyama, H Fujioka… - Green Chemistry, 2020 - pubs.rsc.org
… Following general procedures A.1–3, 2-iodo-4-methoxyphenol (625 mg, 2.50 mmol) was converted to 1m (608 mg, 3 steps, 71%) as a light yellow oil. H NMR (500 MHz, CDCl 3 ) δ 6.99 …
Number of citations: 6 pubs.rsc.org

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